REACTION_CXSMILES
|
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].C(O[CH2:14][O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=O)C.C/C(/O[Si](C)(C)C)=N\[Si](C)(C)C.Cl[Sn](Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>C(Cl)Cl.C(Cl)(Cl)Cl>[C:19]([O:18][CH2:17][CH2:16][O:15][CH2:14][N:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3])(=[O:21])[CH3:20] |f:4.5|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C(C)=C1
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCOCCOC(C)=O
|
Name
|
|
Quantity
|
2.96 mL
|
Type
|
reactant
|
Smiles
|
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
|
Name
|
SnCl4
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 3 hours of stirring
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the clear solution was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added slowly with vigorous stirring
|
Type
|
CUSTOM
|
Details
|
a white foam formed immediately
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ethyl acetate (3×25 mL) and CHCl3 (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
of drying
|
Type
|
CUSTOM
|
Details
|
agent and removal of solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
an oily liquid was obtained
|
Type
|
CUSTOM
|
Details
|
It was purified on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOCN1C(=O)NC(=O)C(C)=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |